molecular formula C15H15BrO B8514258 1-Bromo-3-(4-ethoxybenzyl)benzene

1-Bromo-3-(4-ethoxybenzyl)benzene

Cat. No.: B8514258
M. Wt: 291.18 g/mol
InChI Key: NZKWIAVSCANBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(4-ethoxybenzyl)benzene is a useful research compound. Its molecular formula is C15H15BrO and its molecular weight is 291.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

1-bromo-3-[(4-ethoxyphenyl)methyl]benzene

InChI

InChI=1S/C15H15BrO/c1-2-17-15-8-6-12(7-9-15)10-13-4-3-5-14(16)11-13/h3-9,11H,2,10H2,1H3

InChI Key

NZKWIAVSCANBMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)Br

Origin of Product

United States

Significance of Aryl Bromides in Carbon Carbon Bond Formation Methodologies

Aryl halides, and particularly aryl bromides, are fundamental precursors for the formation of carbon-carbon (C-C) bonds, one of the most important transformations in organic chemistry. researchgate.net Their significance is primarily showcased in the realm of transition metal-catalyzed cross-coupling reactions. unc.edu Aryl bromides offer a favorable balance between reactivity and stability, making them more reactive than aryl chlorides but typically more accessible and cost-effective than aryl iodides. edubirdie.com

Several seminal, Nobel Prize-winning reactions rely on aryl bromides as key substrates:

The Suzuki Reaction: This reaction couples an aryl halide with an organoborane (like a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. chemistry.coach It is widely used for creating biaryl systems, which are common motifs in pharmaceuticals.

The Heck Reaction: In this reaction, an aryl halide is coupled with an alkene under palladium catalysis. chemistry.coach It results in the substitution of a vinylic hydrogen with the aryl group, providing a powerful method for synthesizing substituted alkenes.

The Sonogashira Reaction: This method involves the coupling of an aryl halide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes, to produce aryl-substituted alkynes. chemistry.coach

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle comprising three key steps: oxidative addition of the palladium catalyst into the carbon-bromine bond, transmetallation where the organic group from the other coupling partner is transferred to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. chemistry.coach This catalytic approach allows for the efficient construction of complex molecules under relatively mild conditions. researchgate.net

Overview of Benzyl Ether Derivatives in Contemporary Chemical Research

Benzyl (B1604629) ethers are a crucial class of compounds in modern chemical research, primarily utilized as protecting groups for alcohols. youtube.comorganic-chemistry.org The benzyl group (Bn) can be readily introduced and is stable across a wide range of chemical conditions, including strongly basic, acidic, and many oxidative/reductive environments, making it a robust shield for the otherwise reactive hydroxyl group during multi-step syntheses. acs.org

The most common method for the formation of benzyl ethers is the Williamson ether synthesis, an SN2 reaction where an alkoxide, formed by deprotonating an alcohol, attacks benzyl bromide or benzyl chloride. youtube.comorganic-chemistry.org This reaction is highly efficient because it uses a primary halide without β-hydrogens, thus avoiding competing elimination reactions. youtube.com

What makes the benzyl ether particularly valuable is its selective removal under specific, mild conditions. youtube.com The standard method for deprotection is catalytic hydrogenolysis (cleavage of a bond by hydrogen). youtube.comacs.org Treating a benzyl ether with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst cleaves the carbon-oxygen bond, regenerating the alcohol and producing toluene (B28343) as a byproduct. youtube.com This selective cleavage allows the benzyl group to be removed without affecting other functional groups like different types of ethers or esters, which is a critical concept in orthogonal protecting group strategies. youtube.comacs.org

Furthermore, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, can be cleaved under different, oxidative conditions (e.g., using DDQ), offering alternative deprotection pathways when hydrogenolysis is not viable. organic-chemistry.orgacs.org The ethoxy group in 1-bromo-3-(4-ethoxybenzyl)benzene similarly influences the electronic properties of the benzyl moiety.

Contextualizing 1 Bromo 3 4 Ethoxybenzyl Benzene Within Halogenated Aromatic Scaffolds

Established Synthetic Pathways and Precursors

The synthesis of this compound is a multi-step process that often begins with readily available starting materials. A common and well-documented pathway involves the use of 5-bromo-2-chlorobenzoic acid. chemicalbook.comchemicalbook.comgoogle.comgoogle.comgoogle.comwipo.int This precursor undergoes a series of reactions, including acylation and reduction, to yield the final product. The selection of precursors is critical, with brominated phenyl compounds and ethoxy-substituted molecules playing a crucial role in constructing the target molecule's framework. google.comgoogle.comchemicalbook.comnih.gov

Synthesis via 5-bromo-2-chlorobenzoic acid as a Starting Material

A prevalent method for synthesizing this compound utilizes 5-bromo-2-chlorobenzoic acid as the foundational building block. chemicalbook.comchemicalbook.comgoogle.com This starting material is commercially available and provides the necessary bromine and chlorine substitutions on one of the phenyl rings. chemicalbook.comgoogle.com The synthesis from this acid typically proceeds through the formation of an acyl chloride, followed by a Friedel-Crafts acylation and a subsequent reduction. google.comwipo.int

The synthesis of the intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) is achieved through a Friedel-Crafts acylation reaction. google.comnih.gov This involves reacting 5-bromo-2-chlorobenzoyl chloride (which is derived from 5-bromo-2-chlorobenzoic acid) with phenetole (B1680304). google.comgoogle.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). google.comnih.govacs.org The choice of catalyst and reaction conditions can influence the yield and purity of the resulting ketone intermediate. For instance, using aluminum chloride in dichloromethane (B109758) at low temperatures (0-5°C) is a common practice. chemicalbook.comgoogle.comnih.gov

Here is an interactive data table summarizing the acylation reaction conditions:

Acylation Reaction Conditions
Starting Material Reagent Catalyst Solvent Temperature (°C)
5-bromo-2-chlorobenzoic acid Oxalyl chloride DMF (cat.) Dichloromethane 25-30
5-bromo-2-chlorobenzoyl chloride Phenetole Aluminum chloride Dichloromethane 0-5
5-bromo-2-chlorobenzoic acid Oxalyl chloride DMF (cat.) Chloroform 10

This table summarizes common conditions for the acylation of phenetole in the synthesis of this compound.

The subsequent step involves the reduction of the ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, to the desired benzyl structure, this compound. chemicalbook.comgoogle.com This transformation is a critical step in the synthesis. Common reducing agents employed for this purpose include triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂), or sodium borohydride (B1222165) (NaBH₄) with aluminum chloride. chemicalbook.comgoogle.com The reaction is typically carried out in a suitable solvent system, such as a mixture of 1,2-dichloroethane (B1671644) and acetonitrile (B52724) or tetrahydrofuran. chemicalbook.comgoogle.com The choice of reducing agent and conditions is crucial to avoid side reactions and achieve a high yield of the final product.

Here is an interactive data table summarizing the reduction reaction conditions:

Reduction of Ketone Intermediates
Ketone Intermediate Reducing Agent Lewis Acid Solvent Temperature (°C)
(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Triethylsilane Boron trifluoride diethyl etherate 1,2-dichloroethane/acetonitrile 0-50
(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Sodium borohydride Aluminum chloride Tetrahydrofuran 0-65

This table summarizes common conditions for the reduction of the ketone intermediate to form this compound.

Utilization of Brominated Phenyl Compounds as Building Blocks

The synthesis of this compound fundamentally relies on the use of brominated phenyl compounds as key building blocks. google.comgoogle.com The starting material, 5-bromo-2-chlorobenzoic acid, is a prime example of such a compound, providing the bromo-substituted phenyl ring. chemicalbook.comgoogle.com Other brominated phenyl compounds can also be employed in alternative synthetic routes. For instance, 1-bromo-3-(chloromethyl)benzene can be used as a precursor, which can then be coupled with an appropriate ethoxy-substituted phenyl derivative. nih.govbldpharm.com The bromine atom serves as a reactive handle for further chemical transformations or as a key feature in the final product's structure. google.com

Incorporation of Ethoxy-Substituted Precursors

The ethoxy group in this compound is introduced through the use of ethoxy-substituted precursors. google.comchemicalbook.comnih.gov The most common precursor for this purpose is phenetole (ethoxybenzene). chemicalbook.comnih.gov Phenetole undergoes Friedel-Crafts acylation with a substituted benzoyl chloride to form the diaryl ketone intermediate. google.comnih.gov The ethoxy group's presence is crucial for the biological activity of the final pharmaceutical products derived from this compound. lookchem.com In some synthetic variations, other ethoxy-containing building blocks could potentially be used, but phenetole remains the most widely reported and utilized precursor. google.comchemicalbook.comnih.gov

Here is a table of the chemical compounds mentioned in this article:

Novel Synthetic Routes and Strategic Innovations

The quest for more sustainable and efficient synthetic methods has led to significant advancements in the preparation of diarylmethanes like this compound. These modern approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the generation of stoichiometric waste.

Exploration of Catalytic Approaches in C-Br Bond Functionalization

The carbon-bromine (C-Br) bond in aryl bromides is a versatile handle for the construction of more complex molecules through catalytic cross-coupling reactions. For the synthesis of this compound, this would typically involve the coupling of a 1,3-dibromobenzene (B47543) derivative with a suitable 4-ethoxybenzyl component, or the coupling of 3-bromobenzyl bromide with an ethoxy-substituted aryl partner.

Palladium and nickel catalysts are at the forefront of these transformations, enabling the formation of the key benzylic C-C bond with high efficiency. For instance, palladium-catalyzed cross-coupling reactions of azaarylmethylamines with aryl bromides have been shown to proceed under an atmosphere of carbon monoxide, suggesting the versatility of palladium catalysts in functionalizing C-Br bonds in the presence of various functional groups. nih.govrsc.org While not directly demonstrated for this compound, these methods offer a promising avenue for its synthesis.

Nickel-catalyzed cross-electrophile coupling reactions of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides have also been developed, showcasing the ability of nickel to facilitate the formation of C(aryl)-C(aryl) bonds. nih.gov The functional group tolerance of these nickel-catalyzed reactions makes them attractive for the synthesis of complex molecules. nih.govnih.gov The stereospecific coupling of benzylic ethers using nickel catalysts further highlights the potential for controlling stereochemistry in related syntheses. nih.gov

Table 1: Illustrative Catalytic Systems for C-Br Bond Functionalization in Diarylalkane Synthesis

Catalyst SystemReactantsReaction TypePotential Application for Target Compound
Palladium(II) acetate (B1210297) / NIXANTPHOSAzaarylmethylamine, Aryl bromideCarbonylative ArylationCoupling of a 3-bromo-benzylamine derivative with an ethoxy-substituted aryl bromide. nih.govrsc.org
Nickel(II) chloride / Ligand1,2,3-Benzotriazin-4(3H)-one, Aryl bromideCross-Electrophile CouplingCoupling of a derivative of 1,3-dibromobenzene with a suitable 4-ethoxybenzyl precursor. nih.gov
Nickel(II) bromide / LigandBenzylic Ether, Grignard ReagentKumada CouplingCoupling of 3-bromobenzyl methyl ether with 4-ethoxyphenylmagnesium bromide. nih.gov

Development of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency, are increasingly influencing the design of synthetic routes.

Performing reactions in the absence of a solvent minimizes the environmental impact and can sometimes lead to improved reaction rates and yields. Friedel-Crafts acylations, a related reaction type for forming aryl-alkyl bonds, have been successfully carried out under solvent-free conditions using catalysts like trifluoromethanesulfonic acid and rare earth triflates. sioc-journal.cn For the synthesis of this compound, a solvent-free Friedel-Crafts benzylation of bromobenzene (B47551) with 4-ethoxybenzyl alcohol or a derivative could be envisioned, potentially catalyzed by a solid acid catalyst to facilitate catalyst recovery and reuse. The direct reaction of aromatic carboxylates with dihaloalkanes under solvent-free conditions to form methylene (B1212753) diesters also demonstrates the feasibility of nucleophilic substitutions without a solvent medium. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.gov The synthesis of various heterocyclic compounds and N-alkylated derivatives has been successfully achieved using microwave assistance. nih.govnih.gov For the synthesis of this compound, a microwave-assisted Friedel-Crafts reaction between bromobenzene and 4-ethoxybenzyl chloride could significantly shorten the reaction time compared to conventional heating. Microwave-assisted synthesis of N-alkylated benzotriazole (B28993) derivatives has shown good yields compared to conventional methods. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related N-Alkylation Reaction

MethodReaction TimeYieldReference
Conventional HeatingSeveral hoursModerate nih.gov
Microwave Irradiation5-15 minutesGood to Excellent nih.gov

Ultrasound irradiation can enhance chemical reactivity through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This technique has been applied to promote a variety of organic reactions, including the synthesis of heterocyclic compounds like 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles and substituted phthalimides. nih.govnih.gov The use of ultrasound has been shown to be particularly effective in heterogeneous systems. nih.gov For the synthesis of this compound, an ultrasonic-assisted Friedel-Crafts alkylation could potentially improve the efficiency of the reaction, especially if a solid catalyst is employed. The synthesis of 1,5-diaryl-1,4-pentadien-3-ones has been achieved in excellent yields using potassium hydroxide (B78521) as a catalyst under ultrasound irradiation. researchgate.net

Multicomponent Reaction (MCR) Strategies for Enhanced Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly atom-economical and efficient. While a direct MCR for this compound is not readily found in the literature, the principles of MCRs can be applied to construct similar diarylmethane scaffolds. For instance, a three-component reaction involving an aldehyde, a nucleophile, and a third component could potentially be designed. An example of a related approach is the synthesis of substituted phthalimides via an ultrasound-promoted one-pot multicomponent reaction. nih.gov The development of a novel MCR for the synthesis of this compound would represent a significant step forward in terms of efficiency and green chemistry.

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

Disconnection Strategies for Aryl and Benzyl Moieties

The structure of this compound features two key fragments: a 3-bromophenyl group and a 4-ethoxybenzyl group, connected by a methylene bridge. The most logical disconnection strategy involves breaking the C-C bond between the methylene group and the 3-bromophenyl ring. ox.ac.uk This disconnection simplifies the molecule into two more manageable precursors.

This primary disconnection points towards a Friedel-Crafts type reaction as a plausible forward synthetic step. In this approach, an electrophilic benzyl species would react with a nucleophilic bromo-benzene derivative.

Identification of Key Synthons and Intermediates

Following the disconnection strategy, we can identify the key synthons, which are idealized fragments that may not be stable on their own but represent the reactive species in the synthesis. ox.ac.uk

Synthon 1 (Electrophile): A 4-ethoxybenzyl cation. The synthetic equivalent for this synthon would be 4-ethoxybenzyl halide or 4-ethoxybenzyl alcohol, which can be activated to form the carbocation.

Synthon 2 (Nucleophile): A 3-bromophenyl anion. The synthetic equivalent for this would be bromobenzene, which acts as the nucleophile in a Friedel-Crafts alkylation, or a Grignard reagent like 3-bromophenylmagnesium bromide for a coupling reaction.

An alternative and often more practical approach involves a two-step sequence starting from 3-bromobenzoyl chloride and phenetole (ethoxybenzene). This pathway proceeds through a key intermediate, (3-bromophenyl)(4-ethoxyphenyl)methanone. This ketone intermediate is then reduced to form the target methylene bridge. This approach avoids the potential for polysubstitution and rearrangement issues often associated with direct Friedel-Crafts alkylation.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvents, catalysts, temperature, and reaction time is crucial for maximizing the yield and minimizing the formation of impurities.

Influence of Solvents and Catalysts

The choice of solvent and catalyst is critical in the synthesis of diarylmethane structures.

In the context of the Friedel-Crafts acylation of phenetole with 3-bromobenzoyl chloride, a Lewis acid catalyst is essential. Aluminum chloride (AlCl₃) is a commonly used and effective catalyst for this transformation. google.comgoogle.com The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (DCM) to facilitate the reaction while minimizing side reactions. google.comgoogle.com

For the subsequent reduction of the ketone intermediate, various reducing agents and solvent systems can be employed. A combination of sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in a solvent such as tetrahydrofuran (THF) has been shown to be effective. google.comgoogle.com Another effective reducing system is triethylsilane (Et₃SiH) in the presence of a Lewis acid, often in a solvent like dichloromethane. google.com The use of organosilanes can offer milder reaction conditions. google.comgoogle.com

It has been noted that using acetonitrile as a solvent during the reduction step can lead to the formation of N-acetyl impurities, thus its use is often avoided. google.comgoogle.com

Table 1: Influence of Catalyst and Solvent on the Synthesis of this compound and its Precursor

Step Catalyst Solvent Outcome
Friedel-Crafts Acylation Aluminum chloride (AlCl₃) Dichloromethane (DCM) Effective formation of (3-bromophenyl)(4-ethoxyphenyl)methanone
Reduction Sodium borohydride (NaBH₄) / Aluminum chloride (AlCl₃) Tetrahydrofuran (THF) Successful reduction to the final product
Reduction Triethylsilane (Et₃SiH) / Lewis Acid Dichloromethane (DCM) Successful reduction to the final product
Reduction - Acetonitrile Potential for N-acetyl impurity formation google.comgoogle.com

Temperature and Time Parameter Studies

Temperature and reaction time are interdependent parameters that significantly impact the reaction rate and selectivity.

The Friedel-Crafts acylation step is typically performed at a low temperature, often between 0°C and 5°C , to control the reactivity of the acylium ion and prevent side reactions. google.comgoogle.com The reaction is generally allowed to proceed for a few hours at this temperature.

The reduction of the ketone intermediate can have varying temperature and time requirements depending on the chosen reducing agent.

When using sodium borohydride and aluminum chloride , the reaction mixture is often stirred at a low temperature (0°C to 5°C) initially, followed by heating to around 60°C to 65°C for an extended period, sometimes up to 16 hours, to ensure complete conversion. google.comgoogle.com

With triethylsilane , the reduction may be carried out at a slightly warmer temperature, for instance, around 20°C to 25°C , but may require a longer reaction time, potentially up to 36 hours. google.com

Table 2: Temperature and Time Parameters for Key Synthetic Steps

Step Reducing Agent Temperature Time
Friedel-Crafts Acylation - 0°C to 5°C ~2 hours google.com
Reduction Sodium borohydride / Aluminum chloride 0°C to 5°C initially, then 60°C to 65°C ~16 hours google.comgoogle.com
Reduction Triethylsilane ~20°C to 25°C ~36 hours google.com

Stoichiometric Considerations

The stoichiometry of the reactants and reagents is a critical factor in maximizing the yield and minimizing waste. In the synthesis of 1-bromo-3,4,5-trimethoxybenzene, a related compound, it was found that a specific molar ratio of the amine, sodium nitrite, and sodium bromide was optimal for the Sandmeyer reaction. researchgate.net While a different reaction, this highlights the importance of precise stoichiometric control.

For the Friedel-Crafts acylation step in the synthesis of this compound, a slight excess of the Lewis acid catalyst, aluminum chloride, is generally used to ensure complete activation of the acyl chloride. Similarly, in the reduction step, an adequate amount of the reducing agent must be used to ensure the complete conversion of the ketone to the desired methylene group. The exact stoichiometric ratios are often determined empirically to optimize the reaction for a specific scale and set of conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. organic-chemistry.orgcmu.edu The feasibility and outcome of such reactions on this compound depend on the directing and activating or deactivating effects of the substituents on each of the two benzene rings. orgsyn.org A two-step mechanism is generally proposed for EAS, involving the initial attack by an electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by the loss of a proton to restore aromaticity. cmu.eduacs.org

The molecule has two rings that can undergo EAS:

Ring A: The benzene ring substituted with a bromine atom and a 4-ethoxybenzyl group.

Ring B: The benzene ring substituted with an ethoxy group.

The substituents exert the following influences:

Bromo Group (-Br) on Ring A: This is a deactivating group due to its electron-withdrawing inductive effect, making the ring less reactive than benzene itself. orgsyn.org However, it is an ortho, para-director because the lone pairs on the bromine can stabilize the arenium ion intermediate when the attack occurs at these positions. organic-chemistry.orgorgsyn.org

Benzyl Group (-CH₂-Ar) on Ring A: As an alkyl-type substituent, the benzyl group is generally considered weakly activating and an ortho, para-director. sigmaaldrich.com

Ethoxy Group (-OCH₂CH₃) on Ring B: This is a strongly activating group due to the electron-donating resonance effect of the oxygen lone pairs, which strongly outweighs its inductive withdrawal. It is a powerful ortho, para-director. orgsyn.org

Given these effects, Ring B is significantly more activated towards electrophilic attack than Ring A. Therefore, electrophilic substitution would be expected to occur preferentially on the ethoxy-substituted ring. For Ring A, the directing effects of the bromo and benzyl groups are combined. The position meta to the bromine is also ortho to the benzyl group, and the position ortho to the bromine is also meta to the benzyl group. The directing effects can be complex, but substitution is generally guided to the positions ortho and para to the activating group and meta to the deactivating group.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound
RingSubstituentElectronic EffectReactivity EffectDirecting Effect
A (Brominated Ring)-Br (Bromo)Inductively Withdrawing, Resonance DonatingDeactivatingortho, para
-CH₂-(p-ethoxyphenyl) (Benzyl)Inductively DonatingActivatingortho, para
B (Ethoxy Ring)-OCH₂CH₃ (Ethoxy)Resonance Donating, Inductively WithdrawingStrongly Activatingortho, para

For example, in a nitration reaction (using HNO₃/H₂SO₄), substitution would overwhelmingly favor the positions ortho to the highly activating ethoxy group on Ring B. orgsyn.orgnih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group. nih.govorganic-chemistry.org This process is generally unfavorable for simple aryl halides like this compound. nih.gov The reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, the bromine atom). nih.govacs.org

These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov The title compound lacks such electron-withdrawing groups. Instead, its rings are substituted with electron-donating or weakly deactivating groups (ethoxy, benzyl, and bromo). Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions due to the high energy of the potential anionic intermediate. nih.gov Other pathways for NAS, such as those involving benzyne (B1209423) intermediates, typically require extremely strong basic conditions and are a distinct mechanistic class. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. Aryl bromides are common substrates for these transformations, offering a good balance of reactivity and stability. frontiersin.orgrsc.org

The Suzuki-Miyaura coupling is a powerful and widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. acs.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. acs.org

The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This reaction would allow for the coupling of the this compound core with a wide variety of aryl, heteroaryl, vinyl, or alkyl groups, depending on the chosen boronic acid partner. acs.org

Table 2: Key Components for a Suzuki-Miyaura Coupling Reaction
ComponentRoleExample for the Title Compound
Aryl HalideElectrophileThis compound
Organoboron ReagentNucleophile SourcePhenylboronic acid, Methylboronic acid
Palladium CatalystCatalystPd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand
BaseActivates Boron ReagentNa₂CO₃, K₃PO₄, Cs₂CO₃
SolventReaction MediumToluene (B28343), Dioxane, THF, Water mixtures

Beyond the Suzuki coupling, the C-Br bond of this compound can participate in numerous other palladium-catalyzed transformations to build molecular complexity.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. This method would be used to introduce alkynyl substituents onto the aromatic ring.

Heck Reaction: The Heck reaction creates a new carbon-carbon bond by coupling the aryl bromide with an alkene, forming a substituted alkene. rsc.org The reaction proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination.

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. The reaction requires a palladium catalyst paired with specialized, bulky, electron-rich phosphine ligands and a strong base. frontiersin.org This transformation allows for the synthesis of arylamine derivatives from the title compound.

Table 3: Overview of Key Palladium-Catalyzed Reactions for this compound
Reaction NameCoupling PartnerBond FormedResulting Functional Group
Suzuki-Miyaura CouplingOrganoboron Compound (e.g., R-B(OH)₂)C(sp²)-C(sp², sp³, etc.)Biaryl, Alkyl-aryl, etc.
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)C(sp²)-C(sp)Arylalkyne
Heck ReactionAlkene (e.g., H₂C=CHR)C(sp²)-C(sp²)Substituted Alkene
Buchwald-Hartwig AminationAmine (e.g., R₂NH)C(sp²)-NArylamine

Functional Group Interconversions on the Benzene Rings

The bromine atom on the aromatic ring can be exchanged for another halogen, most commonly iodine, in a process known as an "aromatic Finkelstein reaction". organic-chemistry.org This transformation is synthetically valuable because aryl iodides are often more reactive than the corresponding aryl bromides in cross-coupling reactions. acs.org

Unlike the classic Finkelstein reaction for alkyl halides, the exchange on an aryl ring does not proceed via a simple S_N2 mechanism. Instead, it requires transition metal catalysis, typically with copper(I) or nickel(II) complexes. organic-chemistry.org A common and effective method involves heating the aryl bromide with sodium iodide (NaI) in the presence of a catalytic amount of copper(I) iodide (CuI) and a diamine ligand, such as N,N'-dimethylethylenediamine, in a solvent like dioxane. organic-chemistry.org

The reaction is an equilibrium process, and its success relies on carefully chosen conditions to drive it towards the desired aryl iodide product. organic-chemistry.orgacs.org This catalytic conversion allows for the transformation of this compound into its more reactive iodo-analogue, potentially enabling subsequent coupling reactions under milder conditions or with lower catalyst loadings.

Oxidation and Reduction Pathways

The reactivity of this compound is significantly influenced by the benzylic methylene bridge, which is susceptible to oxidation, and its precursor, a benzophenone (B1666685), which can undergo reduction to yield the title compound.

Oxidation: The methylene bridge (-CH₂-) connecting the two aromatic rings is a primary site for oxidation. Under the influence of common oxidizing agents, this benzylic position can be converted to a carbonyl group, yielding the corresponding benzophenone. This transformation represents a retro-synthesis of the parent ketone from the diarylmethane.

Reduction: this compound is the reduction product of (3-bromophenyl)(4-ethoxyphenyl)methanone. The synthesis of analogous diarylmethanes, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), a key intermediate for the drug Dapagliflozin, is well-documented and proceeds via the reduction of the corresponding benzophenone. google.com This reduction can be effectively achieved using various reducing agents. For instance, a combination of sodium borohydride and aluminum chloride or the use of a silane-based reducing agent like triethylsilane in the presence of a Lewis acid are common methods. google.com These reactions efficiently convert the ketone's carbonyl group into the methylene bridge that characterizes the final diarylmethane structure.

Table 1: Summary of Oxidation and Reduction Pathways

TransformationStarting MaterialProductTypical Reagents
Oxidation This compound(3-Bromophenyl)(4-ethoxyphenyl)methanoneKMnO₄, CrO₃, or other standard oxidizing agents
Reduction (3-Bromophenyl)(4-ethoxyphenyl)methanoneThis compoundTriethylsilane/Lewis Acid, Sodium Borohydride/Aluminum Chloride google.com

Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives. Key strategies include altering the ethoxy group, introducing new substituents onto the aromatic rings, and using the entire molecule as a scaffold for building more complex structures.

Modification of the Ethoxy Group

The ethoxy group is a key functional handle that can be chemically altered, most commonly through ether cleavage. This reaction converts the ethyl ether into a phenol, which can then serve as a point for further functionalization.

De-ethylation: The cleavage of the ethyl-oxygen bond is typically accomplished using strong acids or Lewis acids. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this transformation. The reaction proceeds by nucleophilic attack on the ethyl group, leading to the formation of 4-(3-bromobenzyl)phenol (B12850027) and a corresponding ethyl halide. This phenolic derivative introduces a reactive hydroxyl group, opening pathways for esterification, etherification, or other reactions that require a nucleophilic oxygen.

Table 2: Example of Ethoxy Group Modification

ReactionStarting MaterialProductReagent Example
De-ethylationThis compound4-(3-Bromobenzyl)phenolBoron tribromide (BBr₃)

Introduction of Additional Substituents

The two benzene rings of the molecule can undergo electrophilic aromatic substitution to introduce additional functional groups. The position of the new substituent is directed by the activating and deactivating effects of the groups already present on each ring. lumenlearning.commsu.edulibretexts.org

The 4-Ethoxybenzyl Ring: The ethoxy group (-OEt) is a strong activating group and an ortho, para-director. Since the para position is already occupied by the benzyl group, further electrophilic substitution (e.g., halogenation, nitration) is strongly directed to the positions ortho to the ethoxy group (C3' and C5').

The 1-Bromo-3-benzyl Ring: The bromine atom is a deactivating group but is also an ortho, para-director. The benzyl group is a weak activating group and is also ortho, para-directing. The substitution pattern on this ring will be influenced by the interplay of these directing effects, often leading to a mixture of products. For example, in the synthesis of Dapagliflozin, a chlorine atom is present on this ring, resulting in a 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate. google.comgoogleapis.com

Common electrophilic substitution reactions include halogenation (using Cl₂, Br₂ with a Lewis acid catalyst), nitration (using HNO₃/H₂SO₄), and Friedel-Crafts reactions. msu.eduyoutube.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionPrimary Target RingPredicted Major Product(s)
Nitration (HNO₃/H₂SO₄)4-Ethoxybenzyl1-Bromo-3-(3-nitro-4-ethoxybenzyl)benzene
Chlorination (Cl₂/FeCl₃)4-Ethoxybenzyl1-Bromo-3-(3-chloro-4-ethoxybenzyl)benzene

Formation of Complex Organic Molecules

This compound and its halogenated analogs are valuable intermediates, primarily recognized for their role in the synthesis of SGLT2 inhibitors, such as Dapagliflozin. pharmaffiliates.comchemicalbook.comchemicalbook.com These drugs are used in the management of type 2 diabetes.

The core transformation involves the formation of a C-glycoside, where the aromatic scaffold is directly attached to a glucose derivative through a carbon-carbon bond. The synthesis strategy typically involves the following key step:

Lithium-Halogen Exchange and C-Glycosylation: The bromine atom on the benzene ring is exploited to generate a nucleophilic organometallic species. The aryl bromide undergoes a lithium-halogen exchange reaction, typically with an alkyllithium reagent like n-butyllithium at low temperatures, to form a highly reactive aryllithium intermediate. patsnap.comnih.govharvard.eduprinceton.eduresearchgate.net This nucleophile then attacks an electrophilic, protected sugar derivative, such as gluconolactone (B72293) or a related compound. patsnap.com This coupling reaction establishes the C-C bond between the aromatic ring (the aglycone) and the sugar moiety. Subsequent deprotection and reduction steps yield the final complex molecule, Dapagliflozin. googleapis.com This synthetic route highlights the utility of this compound as a foundational building block for complex, biologically active compounds. pharmaffiliates.com

Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-Bromo-3-(4-ethoxybenzyl)benzene, both ¹H and ¹³C NMR would provide definitive information regarding its atomic connectivity and chemical environment.

¹H NMR Data and Spectral Interpretation

Expected ¹H NMR Data:

Aromatic Protons (m-substituted bromophenyl ring): Four protons in a complex multiplet pattern in the range of δ 7.0-7.5 ppm.

Aromatic Protons (p-substituted ethoxybenzyl ring): Two sets of doublets (AA'BB' system) in the range of δ 6.8-7.2 ppm.

Methylene (B1212753) Protons (-CH₂-): A singlet at approximately δ 3.9-4.1 ppm.

Ethoxy Protons (-OCH₂CH₃): A quartet at approximately δ 4.0 ppm and a triplet at approximately δ 1.4 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (bromophenyl)7.0-7.5m
Aromatic (ethoxybenzyl)6.8-7.2d
Methylene (-CH₂-)3.9-4.1s
Ethoxy (-OCH₂-)~4.0q
Ethoxy (-CH₃)~1.4t

Note: The above data is predictive and not based on experimental results for this compound.

¹³C NMR Data and Structural Elucidation

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not found in the public domain. However, the expected chemical shifts can be estimated based on the carbons' chemical environments. The spectrum would show distinct signals for the twelve aromatic carbons, the methylene carbon, and the two carbons of the ethoxy group.

Expected ¹³C NMR Data:

Aromatic Carbons: Signals in the range of δ 110-160 ppm, with the carbon attached to the bromine atom appearing at a lower field (around δ 122 ppm) and the carbon attached to the oxygen of the ethoxy group at a higher field (around δ 157 ppm).

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

Ethoxy Carbons (-OCH₂CH₃): Signals around δ 63 ppm for the -OCH₂- carbon and around δ 15 ppm for the -CH₃ carbon.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Aromatic (C-Br)~122
Aromatic (C-O)~157
Aromatic (other)110-140
Methylene (-CH₂-)40-45
Ethoxy (-OCH₂-)~63
Ethoxy (-CH₃)~15

Note: The above data is predictive and not based on experimental results for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. While a specific experimental IR spectrum for this compound is not available, characteristic absorption bands can be predicted.

Expected IR Absorption Bands:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

C=C stretching (aromatic): ~1600 cm⁻¹ and ~1475 cm⁻¹

C-O stretching (ether): ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric)

C-Br stretching: ~600-500 cm⁻¹

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H3100-3000
Aliphatic C-H3000-2850
Aromatic C=C1600 and 1475
Ether C-O1250 and 1050
C-Br600-500

Note: The above data is predictive and not based on experimental results for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₅H₁₅BrO), the molecular weight is approximately 291.18 g/mol .

Expected Mass Spectrum Features:

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 290 and 292, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Major Fragmentation Peaks: A prominent peak corresponding to the loss of the bromine atom (M-Br)⁺ at m/z 211. Another significant fragment would be the ethoxybenzyl cation at m/z 121.

Interactive Data Table: Predicted Mass Spectrometry Fragments

FragmentPredicted m/z
[C₁₅H₁₅⁷⁹BrO]⁺290
[C₁₅H₁₅⁸¹BrO]⁺292
[C₁₅H₁₅O]⁺211
[C₉H₁₁O]⁺121

Note: The above data is predictive and not based on experimental results for this compound.

X-ray Crystallographic Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and dihedral angles.

Molecular Conformation and Dihedral Angles

No X-ray crystallographic data for this compound has been found in the surveyed scientific literature. Therefore, no experimental data on its molecular conformation, bond lengths, or dihedral angles can be provided. A theoretical modeling study would be required to predict these parameters.

Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound is contingent on future crystallographic studies. Such studies would reveal the precise arrangement of molecules in the crystal lattice, including key parameters like unit cell dimensions, space group, and the distances and angles between neighboring molecules. This information is fundamental to understanding the forces that govern the solid-state structure of the compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These calculations can provide insights into the electronic structure, stability, and reactivity of a compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 1-Bromo-3-(4-ethoxybenzyl)benzene, DFT studies would typically be employed to calculate its ground-state energy, electron density, and other electronic properties. The choice of functional and basis set is crucial for the accuracy of these calculations. While general DFT studies have been performed on various benzene (B151609) derivatives, no specific DFT studies have been found for this compound.

Optimized Geometry and Electronic Structure

A key outcome of DFT calculations is the determination of the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. This provides theoretical values for bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Unfortunately, specific data on the optimized geometry and electronic structure of this compound are not available in published literature.

Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental spectroscopic data (e.g., from FT-IR and Raman spectroscopy) to aid in the assignment of vibrational modes. Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. No such analysis has been published for this compound.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions, hyperconjugative effects, and the nature of the chemical bonds. The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atomic properties and characterize the nature of chemical bonds (e.g., ionic, covalent, or hydrogen bonds). These analyses would provide deep insights into the intramolecular interactions within this compound, but no such studies have been located.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Torsion Angles and Molecular Planarity

The flexibility of this compound would be primarily determined by the torsion angles around the single bonds connecting the two phenyl rings and the ethoxy group. A detailed conformational analysis would involve scanning the potential energy surface as a function of these key torsion angles to identify the most stable conformers. The degree of planarity of the molecule, particularly the relative orientation of the two benzene rings, would significantly influence its electronic properties and potential for intermolecular interactions. While general principles of conformational analysis for substituted aromatic compounds are well-established, specific studies detailing the torsion angles and molecular planarity of this compound are not available.

Reaction Mechanism Elucidation via Computational Methods

The Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this cycle. These calculations help identify the structures of intermediates and transition states, providing a step-by-step pathway from reactants to products.

The generally accepted catalytic cycle, which would be applicable to this compound, begins with the oxidative addition of the aryl bromide to a Palladium(0) complex. chemrxiv.org This is followed by transmetalation, where the organic group from a boronic acid derivative is transferred to the Palladium(II) center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Palladium(0) catalyst. chemrxiv.org

Computational studies have refined this picture, showing, for instance, that under typical catalytic conditions, the active catalyst for the oxidative addition of aryl bromides is a monoligated palladium complex, Pd(L), rather than the often-proposed 14-electron bis-ligated species, Pd(L)₂. chemrxiv.org

Transition state analysis is a critical component of computational reaction mechanism studies. It involves locating the highest energy point along the reaction coordinate between an intermediate and the next. The geometry and energy of this transition state (TS) determine the feasibility and rate of a particular step.

For the Suzuki-Miyaura coupling of an aryl bromide, computational analyses focus on the transition states for the three key steps:

Oxidative Addition TS: DFT calculations reveal that the oxidative addition of the aryl bromide to the Pd(0) complex proceeds through a three-centered transition state. The C-Br bond of the this compound interacts with the palladium center, leading to the cleavage of the C-Br bond and the formation of a Pd(II) complex. chemrxiv.org

Transmetalation TS: The transmetalation step is often the most complex and can be the rate-determining step. Calculations have investigated various pathways, with a key finding being that the reaction often proceeds via a tetracoordinate boronate intermediate with a Pd-O-B linkage. chemrxiv.org The transition state involves the transfer of the aryl group from boron to palladium.

Reductive Elimination TS: This final step involves the formation of the new carbon-carbon bond. The transition state is characterized by the two organic ligands on the palladium center coming into close proximity before the bond is formed and the product is released.

The following table presents hypothetical, yet representative, relative free energy values for the intermediates and transition states in a model Suzuki-Miyaura reaction, illustrating the energy landscape that would be computationally determined.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Pd(0)L + Ar-BrReactants0.0
TS_OAOxidative Addition Transition State+15.2
Ar-Pd(II)L(Br)Oxidative Addition Product-5.8
TS_TMTransmetalation Transition State+18.5
Ar-Pd(II)L(Ar')Transmetalation Product-10.1
TS_REReductive Elimination Transition State+12.4
Pd(0)L + Ar-Ar'Products-25.0

A powerful method for validating these computational predictions is the calculation of Kinetic Isotope Effects (KIEs). By comparing theoretically calculated KIEs with experimental values, researchers can gain high-resolution insight into the nature of the transition states. chemrxiv.org For the Suzuki-Miyaura reaction of aryl bromides, a significant normal ¹³C KIE is observed at the carbon atom attached to the bromine. This finding, supported by DFT calculations, confirms that the C-Br bond cleavage during oxidative addition is part of the rate-determining step or a preceding equilibrium. chemrxiv.org

Reaction StepCalculated Activation Barrier (kcal/mol)Predicted Rate-Determining Step?
Oxidative Addition15.2No
Transmetalation24.3Yes
Reductive Elimination22.5No

Note: The data in the tables are representative examples derived from general computational studies of the Suzuki-Miyaura reaction and serve to illustrate the concepts. Specific values for this compound would require dedicated DFT calculations.

Structure Reactivity Relationships in Synthetic Transformations

Influence of Bromine Substituent on Aromatic Reactivity

The bromine atom on one of the benzene (B151609) rings of 1-bromo-3-(4-ethoxybenzyl)benzene plays a dual role in influencing its reactivity, primarily in the context of electrophilic aromatic substitution (EAS) reactions. This duality arises from the competing inductive and resonance effects of the halogen.

Halogens, including bromine, are more electronegative than carbon and therefore exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. msu.eduopenstax.org Consequently, the bromine atom is classified as a deactivating group. unizin.org Reactions such as nitration or halogenation on the bromine-containing ring would require more stringent conditions (e.g., higher temperatures or stronger catalysts) than for benzene itself. msu.edulibretexts.org

The table below summarizes the directing effects of common substituents in electrophilic aromatic substitution.

Substituent TypeExamplesReactivity EffectDirecting Effect
Activating, Ortho, Para-Directing-NH₂, -OH, -OR, -RActivatingOrtho, Para
Deactivating, Ortho, Para-Directing-F, -Cl, -Br, -IDeactivatingOrtho, Para
Deactivating, Meta-Directing-NO₂, -SO₃H, -CN, -C(O)RDeactivatingMeta

Effect of Ethoxybenzyl Moiety on Reaction Pathways

The ethoxy group (-OCH₂CH₃) on the second benzene ring is a potent activating group. pearson.com The oxygen atom, through its lone pairs, exerts a strong electron-donating resonance effect (+R effect) that far outweighs its inductive electron-withdrawing effect (-I effect). This donation of electron density substantially increases the nucleophilicity of the aromatic ring, making it much more susceptible to electrophilic attack than the brominated ring. youtube.com Consequently, in reactions involving electrophiles, substitution will preferentially occur on the ethoxy-substituted ring.

Like the bromine atom, the ethoxy group is also an ortho, para-director. pearson.com The resonance donation of electrons from the oxygen atom particularly enriches the electron density at the ortho and para positions. This leads to the preferential formation of products where the new substituent is located at one of these positions. The para product is often favored over the ortho product due to reduced steric hindrance. pearson.com

The methylene (B1212753) bridge (-CH₂-) connecting the two aromatic rings provides conformational flexibility. While it isolates the two π-systems to a large extent, preventing direct conjugation between them, it can participate in reactions itself. For instance, oxidation reactions could potentially target the benzylic position, leading to the formation of a ketone.

The following table outlines the expected reactivity of the different positions on the two aromatic rings of this compound towards electrophilic substitution.

Aromatic RingPositionControlling SubstituentPredicted Reactivity
Brominated RingOrtho to BrBromineDeactivated, but directed
Brominated RingPara to BrBromineDeactivated, but directed
Brominated RingMeta to BrBromineDeactivated
Ethoxy RingOrtho to OEtEthoxyActivated and directed
Ethoxy RingMeta to OEtEthoxyLess activated

Applications in Preparative Organic Chemistry

Utility as a Versatile Intermediate for Complex Organic Molecules

The strategic placement of a bromine atom on the benzene (B151609) ring renders 1-Bromo-3-(4-ethoxybenzyl)benzene an exceptionally useful intermediate for creating intricate organic molecules. The bromo group acts as a versatile chemical handle, enabling chemists to perform a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly evident in its application as a key intermediate in the synthesis of pharmaceutical compounds. pharmaffiliates.comchemicalbook.com

A prominent example of its utility is in the synthesis of Dapagliflozin, a drug used for the management of type 2 diabetes. pharmaffiliates.comchemicalbook.com Although some patented syntheses utilize the closely related analogue, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), the underlying synthetic strategy highlights the importance of this structural motif. google.comgoogle.com The synthesis of these diarylmethane structures often involves a multi-step process. For instance, the preparation of the chloro-analogue begins with 5-bromo-2-chlorobenzoic acid, which is converted to its acyl chloride. google.comgoogle.comwipo.int This is followed by a Friedel-Crafts acylation reaction with phenetole (B1680304) (ethoxybenzene) in the presence of a Lewis acid like aluminum chloride to form a benzophenone (B1666685) intermediate. Subsequent reduction of the ketone group yields the final diarylmethane backbone. google.comgoogle.comwipo.int This pre-constructed diarylmethane framework, with a reactive halogen atom, is crucial for subsequent coupling reactions to build the final, more complex drug molecule.

The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. organic-chemistry.org These reactions allow for the precise and efficient formation of new bonds, transforming the relatively simple bromo-intermediate into a highly functionalized, complex product. The table below illustrates the potential of aryl bromides like this compound in several key cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst/Base System (Typical)Bond FormedProduct Class
Suzuki-Miyaura CouplingOrganoboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C(sp²)-C(sp²)Biaryl compounds
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)C(sp²)-C(sp)Aryl alkynes
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)C(sp²)-NAryl amines
Heck CouplingAlkenePd catalyst, Base (e.g., Et₃N)C(sp²)-C(sp²)Substituted alkenes
Stille CouplingOrganostannanePd catalystC(sp²)-C(sp²)Biaryl compounds

Role in the Synthesis of Advanced Chemical Building Blocks

Beyond its direct use as an intermediate, this compound is a valuable starting material for the synthesis of other advanced chemical building blocks. google.comlifechemicals.com Advanced building blocks are typically novel or rare chemical structures with desirable physicochemical properties that serve as reagents for creating compound libraries for drug discovery and medicinal chemistry. lifechemicals.com These can include a wide range of functionalized structures such as bicyclic compounds, saturated and aromatic heterocycles, and various amines, acids, and aldehydes. lifechemicals.com

The transformation of the bromo-substituent is key to this utility. Through reactions like the Suzuki-Miyaura coupling, the bromine atom can be replaced with a variety of aryl or heteroaryl groups, generating a library of biaryl compounds from a single starting material. organic-chemistry.orglibretexts.org Similarly, Sonogashira coupling introduces an alkynyl functional group, which itself can undergo further transformations like cycloadditions or reductions. bldpharm.com

Furthermore, the aryl bromide can be converted into other functional groups, thereby creating entirely new classes of building blocks. For example, a related precursor, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, can be subjected to a formylation reaction to produce 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. wipo.int This transformation of an aryl halide to an aryl aldehyde introduces a highly versatile carbonyl group, which is a cornerstone for countless other synthetic operations, including reductive aminations, Wittig reactions, and oxidations to carboxylic acids. The ability to leverage the reactivity of the bromine atom allows this compound to be a precursor to a diverse array of more complex and functionally rich chemical building blocks, significantly broadening its applicability in preparative organic chemistry. libretexts.org

Future Research Directions and Challenges

Development of More Sustainable Synthetic Methodologies

The traditional synthesis of diarylmethanes, including 1-Bromo-3-(4-ethoxybenzyl)benzene, often relies on Friedel-Crafts reactions, which can generate significant chemical waste and utilize harsh reagents. numberanalytics.comsci-hub.se Future research is increasingly directed towards greener and more sustainable synthetic alternatives.

The exploration of novel catalytic systems is another critical area. Traditional Lewis acids like aluminum chloride (AlCl₃) are often used in stoichiometric amounts and are sensitive to moisture. numberanalytics.comacs.org Research is now focused on highly efficient, recyclable, and environmentally benign catalysts. This includes the use of solid-supported catalysts such as zeolites and metal-organic frameworks (MOFs) which are easily separated and reused. numberanalytics.combegellhouse.com Rhenium(VII) oxide (Re₂O₇) has emerged as a highly effective catalyst for the synthesis of diarylmethanes from benzylic alcohols, characterized by low catalyst loadings and minimal waste. rsc.org Furthermore, visible-light-mediated heterogeneous photocatalysis presents a sustainable pathway for the C-C cross-coupling of aryl halides. organic-chemistry.org

The use of alternative and greener reaction media is also a key aspect of sustainable synthesis. nih.gov Efforts are being made to replace conventional volatile organic solvents with more environmentally friendly options like water or to conduct reactions under solvent-free conditions, for example, through ball milling techniques. nih.govacs.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Diarylmethanes

Feature Traditional Methods (e.g., Friedel-Crafts) Sustainable Methodologies
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃) numberanalytics.comacs.org Catalytic amounts of recyclable heterogeneous catalysts (e.g., zeolites, Re₂O₇) numberanalytics.comrsc.org
Solvents Often requires harsh, non-recyclable organic solvents Water, ionic liquids, or solvent-free conditions nih.govacs.org
Waste Generation High, due to catalyst and solvent use sci-hub.se Low, with catalyst recycling and atom-economical reactions rsc.org
Process Multi-step with intermediate isolation One-pot procedures reducing steps and resource consumption rsc.orgnih.govacs.org
Energy Input Often requires high temperatures Milder conditions, sometimes utilizing alternative energy sources like visible light organic-chemistry.org

Exploration of Novel Reactivity Patterns

The chemical structure of this compound offers multiple sites for further functionalization, providing a platform for creating diverse molecular architectures. Future research will likely focus on exploring novel reactivity patterns of its key functional groups: the bromoarene ring and the benzylic methylene (B1212753) bridge.

The bromoarene moiety is a versatile handle for a wide array of cross-coupling reactions. While Suzuki-Miyaura reactions are well-established for forming C-C bonds, acs.orgorganic-chemistry.org research continues to expand the scope and efficiency of these transformations. This includes the development of novel palladium and nickel catalyst systems that operate under milder conditions and exhibit broad functional group tolerance. organic-chemistry.orgacs.org Beyond standard couplings, there is interest in developing new types of cross-coupling reactions that can introduce novel functionalities. The oxidative bromination of arenes is another area of active research, offering alternative, environmentally friendlier routes to bromoarenes. researchgate.net

The benzylic methylene (CH₂) group in the diarylmethane structure is another key site for reactivity. nih.govnih.gov The C-H bonds at this position are activated and can be functionalized to form new C-C or C-X (where X is a heteroatom) bonds. nih.gov This allows for the conversion of the diarylmethane scaffold into more complex structures, such as triarylmethanes, which have applications in materials science and as pharmaceutical building blocks. nih.gov Metal-free approaches to benzylic C-H functionalization are gaining traction as they offer milder and more benign reaction conditions. nih.govnih.gov

Table 2: Potential Reactive Sites and Exemplary Transformations for this compound

Reactive Site Functional Group Potential Reactions
Aromatic Ring Bromoarene Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, Heck Reaction organic-chemistry.orgacs.org
Methylene Bridge Benzylic C-H C-H Arylation, C-H Amination, C-H Oxidation nih.govnih.govresearchgate.net
Aromatic Ring Ethoxy-substituted ring Electrophilic Aromatic Substitution (further functionalization)

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool in modern organic synthesis, offering deep insights into reaction mechanisms and enabling the prediction of reaction outcomes. nih.govarxiv.org For a molecule like this compound, computational modeling presents significant opportunities to accelerate the development of new synthetic routes and to understand its reactivity.

Density Functional Theory (DFT) calculations are being employed to elucidate the mechanisms of key synthetic reactions. For example, DFT studies have provided detailed insights into the oxidative addition and transmetalation steps of the Suzuki-Miyaura reaction, which is crucial for optimizing these couplings. nih.govacs.orgnih.gov Such calculations can help in the rational design of more efficient catalysts and in understanding the role of ligands and solvents in the reaction pathway. doi.org

Beyond mechanistic studies, there is a growing interest in the development of predictive reaction models using machine learning and artificial intelligence. acs.orgarxiv.orgdigitellinc.com These models are trained on large datasets of chemical reactions and can predict the likely products of a given set of reactants and reagents. While still an emerging field, these tools have the potential to significantly reduce the experimental effort required to discover new reactions and optimize existing ones. Challenges remain, particularly in the ability of these models to generalize to novel or out-of-distribution chemical reactions. acs.orgarxiv.orgdigitellinc.com Future work will focus on improving the accuracy and predictive power of these models for complex organic transformations relevant to the synthesis and functionalization of molecules like this compound.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-(4-ethoxybenzyl)benzene?

  • Methodological Answer : The compound can be synthesized via alkylation or cross-coupling reactions . For example:
  • Friedel-Crafts alkylation : Reacting 4-ethoxybenzyl chloride with bromobenzene using a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under anhydrous conditions .
  • Palladium-catalyzed coupling : Employing Suzuki-Miyaura coupling between 3-bromophenylboronic acid and 4-ethoxybenzyl halides in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) .
  • Bromination : Direct bromination of 3-(4-ethoxybenzyl)benzene using Br₂ in CCl₄ with FeBr₃ as a catalyst .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include the aromatic protons (δ 6.8–7.5 ppm) and the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) .
  • LC-MS/GC-MS : Molecular ion peaks (e.g., m/z ≈ 290 for C₁₅H₁₅BrO) confirm molecular weight, while fragmentation patterns validate the bromine and ethoxybenzyl groups .
  • FT-IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-O-C (~1250 cm⁻¹) are critical .

Q. What are the typical applications of this compound in pharmaceutical research?

  • Methodological Answer :
  • Intermediate synthesis : Used to prepare drug candidates like dapagliflozin analogs, where bromine facilitates further functionalization (e.g., cross-coupling to introduce heterocycles) .
  • Biologically active scaffolds : The ethoxybenzyl group enhances lipophilicity, aiding in CNS-targeted drug development .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

  • Methodological Answer :
  • Catalyst screening : Replace AlCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce carbocation rearrangements .
  • Solvent effects : Use DMF or THF to stabilize intermediates in cross-coupling reactions, reducing dimerization .
  • Temperature control : Lower temperatures (0–5°C) during bromination suppress polybrominated byproducts .
  • Continuous flow reactors : Enhance yield (>90%) and purity by optimizing residence time and mixing efficiency .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., OH in degradation products) .
  • High-resolution MS : Differentiate isobaric impurities (e.g., bromine vs. chlorine isotopes) with mass accuracy <5 ppm .

Q. How does the electronic effect of the ethoxybenzyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-donating effect : The ethoxy group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. This directs coupling reactions to the meta-bromine position .
  • Steric hindrance : The bulky ethoxybenzyl group slows oxidative addition in Pd-catalyzed reactions, requiring bulky ligands (e.g., SPhos) to accelerate kinetics .

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